2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
Properties
CAS No. |
847190-42-5 |
|---|---|
Molecular Formula |
C23H20N6O6S |
Molecular Weight |
508.51 |
IUPAC Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20N6O6S/c1-27-20-18(22(31)28(2)23(27)32)21(26-19(25-20)13-4-8-15(9-5-13)29(33)34)36-12-17(30)24-14-6-10-16(35-3)11-7-14/h4-11H,12H2,1-3H3,(H,24,30) |
InChI Key |
APVUKHXGTAGALH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide , also known by its CAS number 847190-62-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various fields such as pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrimidine ring and various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 499.5 g/mol .
Biological Activity
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives of pyrimidopyrimidine have demonstrated significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have been documented to possess antibacterial and antifungal properties .
- Antiviral Effects : Some pyrimidine derivatives are known to inhibit viral replication, making them candidates for antiviral drug development .
Case Study 1: Antitumor Efficacy
A study evaluating the antitumor efficacy of pyrimidine derivatives found that certain analogs significantly inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
Case Study 2: Antimicrobial Testing
In vitro assays conducted on similar compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key steps include:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of functional groups via nucleophilic substitution.
- Final acetamide formation through coupling reactions with appropriate amines.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Key Observations:
Replacement with a thieno[3,2-d]pyrimidine core (as in ) introduces sulfur-mediated hydrophobic interactions but may reduce metabolic stability .
Methoxy Groups: The 4-methoxyphenyl substituent in the target compound improves solubility compared to non-polar analogues (e.g., ), as methoxy groups enhance hydrophilicity .
Thioether Linkage :
The thioacetamide bridge is conserved across all analogues. This linkage is critical for maintaining conformational flexibility while enabling hydrogen bonding via the acetamide carbonyl .
Pharmacokinetic and Pharmacodynamic Comparisons
- Similarity Indexing: Computational methods like Tanimoto coefficient-based similarity indexing (as applied in ) suggest that pyrimidine-thioacetamide derivatives with nitro/methoxy substituents exhibit ~60–70% structural similarity to HDAC inhibitors like SAHA.
- Metabolic Stability : Compounds with methoxy groups (e.g., target compound, ) are predicted to undergo slower oxidative metabolism compared to chloro-substituted analogues (e.g., ) due to reduced cytochrome P450 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
